4-(Tert-butoxy)-3-(methylamino)phenol
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Overview
Description
4-(Tert-butoxy)-3-(methylamino)phenol is an organic compound that features a tert-butoxy group and a methylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxy)-3-(methylamino)phenol typically involves the introduction of the tert-butoxy group and the methylamino group onto a phenol ring. One common method is the reaction of 4-hydroxy-3-nitrobenzaldehyde with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy group. This is followed by the reduction of the nitro group to an amino group and subsequent methylation to form the methylamino group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-3-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The tert-butoxy and methylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(Tert-butoxy)-3-(methylamino)phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)-3-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the tert-butoxy and methylamino groups can influence the compound’s lipophilicity and ability to cross cell membranes. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butoxy)phenol: Lacks the methylamino group, making it less versatile in certain reactions.
3-(Methylamino)phenol: Lacks the tert-butoxy group, affecting its chemical properties and applications.
4-(Tert-butoxy)-2-(methylamino)phenol: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
4-(Tert-butoxy)-3-(methylamino)phenol is unique due to the presence of both the tert-butoxy and methylamino groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(methylamino)-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10-6-5-8(13)7-9(10)12-4/h5-7,12-13H,1-4H3 |
InChI Key |
OYSQRRLOPAIZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)NC |
Origin of Product |
United States |
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